Mexiletine

描述

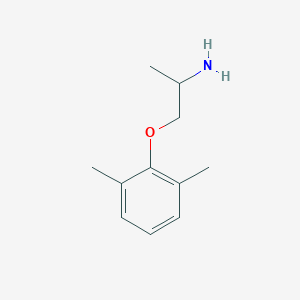

Structure

3D Structure

属性

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPIATFUUWWMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5370-01-4 (hydrochloride) | |

| Record name | Mexiletine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048446 | |

| Record name | Mexiletine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.38e-01 g/L | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31828-71-4 | |

| Record name | Mexiletine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mexiletine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEXILETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203-205 °C, 203 - 205 °C | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mexiletine on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine, a Class IB antiarrhythmic agent, exerts its therapeutic effects primarily through the modulation of voltage-gated sodium channels (Nav). As an orally active analog of lidocaine, its mechanism of action is of significant interest in cardiology and neuroscience. This guide provides a comprehensive technical overview of the molecular interactions between this compound and sodium channels, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. This compound's clinical applications extend to the treatment of ventricular arrhythmias and have a role in managing peripheral neuropathy and chronic pain.[1] It is particularly noted for its efficacy in patients with Long QT Syndrome type 3 (LQT3).[2][3][4]

Core Mechanism of Action: State-Dependent Blockade

The cornerstone of this compound's mechanism is its state-dependent blockade of sodium channels, meaning its binding affinity is significantly influenced by the conformational state of the channel. This compound preferentially binds to the open and inactivated states of the sodium channel, with a much lower affinity for the resting state.[5][6] This property is crucial for its therapeutic action, as it allows for selective targeting of rapidly firing or depolarized cells, such as those found in ischemic or arrhythmic cardiac tissue, while having minimal effect on cells with normal resting membrane potentials.[1][6]

Use-Dependent Block

The preferential binding to open and inactivated states leads to a phenomenon known as "use-dependent" or "frequency-dependent" block.[2][6] During rapid heart rates or in conditions of sustained depolarization, sodium channels spend more time in the open and inactivated states. This increased channel "use" enhances the binding of this compound, leading to a more pronounced blockade of the sodium current.[2][6] Conversely, at normal heart rates, there is more time between depolarizations for the drug to dissociate from the channel, resulting in less block. This use-dependent characteristic is a hallmark of Class IB antiarrhythmics and contributes to their relative safety and efficacy in treating tachyarrhythmias.[2]

Molecular Binding Site

Studies involving homology modeling and site-directed mutagenesis have identified key amino acid residues within the pore-forming region of the sodium channel that are critical for this compound binding. A crucial interaction occurs with a phenylalanine residue located in the S6 segment of domain IV (DIVS6) of the Nav1.5 channel.[7] The binding of this compound is thought to involve a π-π interaction with this aromatic residue.[7] The location and orientation of the bound this compound molecule within the pore can change depending on the channel's state.[7]

Quantitative Analysis of this compound's Effects

The interaction of this compound with sodium channels has been quantified through various electrophysiological studies. The following tables summarize key quantitative data on its potency and effects on channel gating properties.

Table 1: State-Dependent IC50 Values of this compound

| Sodium Channel Isoform | Channel State | IC50 (μM) | Reference |

| hNav1.4 | Resting | 431.2 ± 9.4 | [5][8] |

| hNav1.4 | Inactivated | 67.8 ± 7.0 | [5][8] |

| hNav1.4 (inactivation-deficient) | Open | 3.3 ± 0.1 | [5][8] |

| hNav1.5 | Peak Current | 47.0 ± 5.4 | [9] |

| hNav1.5 (mutant P1090L) | Peak Current | 203 | [10] |

| Late INa | - | 17.6 ± 1.9 | [11][12] |

Table 2: Effects of this compound on Sodium Channel Gating Properties

| Channel Isoform | Parameter | This compound Concentration | Effect | Reference |

| Nav1.5 | V1/2 of steady-state fast inactivation | 0.3 mM | -8.8 mV shift | [13] |

| Nav1.5 | V1/2 of steady-state fast inactivation | 1.0 mM | -20.3 mV shift | [13] |

| Nav1.7 | V1/2 of steady-state fast inactivation | 0.3 mM | -10.7 mV shift | [13] |

| Nav1.7 | V1/2 of steady-state fast inactivation | 1.0 mM | -17.2 mV shift | [13] |

| Nav1.5 | Fast recovery time constant (τ1) | 0.3 mM | ~4-fold increase | [14] |

| Nav1.5 | Fast recovery time constant (τ1) | 1.0 mM | ~21-fold increase | [14] |

| Nav1.5 | Slow recovery time constant (τ2) | 0.3 mM | ~6-fold increase | [14] |

| Nav1.5 | Slow recovery time constant (τ2) | 1.0 mM | ~13-fold increase | [14] |

| Nav1.5 (mutant P1090L) | V1/2 of steady-state inactivation | 200 µM | ~10 mV hyperpolarizing shift | [10] |

Signaling Pathways and Experimental Workflows

The mechanism of this compound's action can be visualized through signaling pathways and experimental workflows.

Detailed Experimental Protocols

The following are generalized protocols based on common methodologies used in the cited literature for studying the effects of this compound on voltage-gated sodium channels.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous sodium currents.[15]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired sodium channel α-subunit (e.g., SCN5A for Nav1.5) and often a β1-subunit to ensure proper channel function. Transfection can be performed using methods like lipofection.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature (22-24°C).

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

Data is acquired using a patch-clamp amplifier and appropriate software. Series resistance is compensated by at least 80%.

-

Voltage Protocols

-

Tonic Block (Resting State Affinity):

-

Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

-

Brief depolarizing pulses (e.g., to -20 mV for 20-50 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.

-

This compound is perfused at various concentrations, and the reduction in peak current is measured to determine the IC50 for the resting state.

-

-

Inactivated State Affinity:

-

A long depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to inactivate the channels.

-

This is followed by a brief test pulse (e.g., to -20 mV) to measure the remaining available current.

-

The reduction in current by this compound provides the affinity for the inactivated state.

-

-

Use-Dependent Block:

-

A train of depolarizing pulses (e.g., to -20 mV for 20-50 ms) is applied at a higher frequency (e.g., 5 or 10 Hz).

-

The peak current of each pulse is normalized to the current of the first pulse.

-

The progressive reduction in current during the pulse train demonstrates use-dependent block.

-

-

Recovery from Inactivation:

-

A two-pulse protocol is used. A conditioning pulse inactivates the channels.

-

The membrane is then repolarized to a holding potential (e.g., -120 mV) for varying durations.

-

A subsequent test pulse measures the fraction of recovered channels.

-

The time course of recovery is fitted with an exponential function to determine the time constants of recovery in the absence and presence of this compound.

-

Conclusion

This compound's mechanism of action on sodium channels is a well-characterized example of state- and use-dependent drug interaction. Its preferential binding to the open and inactivated states of the channel provides a targeted approach to suppressing aberrant electrical activity in excitable tissues. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's pharmacology and to develop novel therapeutics with similar mechanisms of action. A thorough understanding of these principles is essential for the rational design and application of sodium channel blockers in various clinical settings.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. ClinPGx [clinpgx.org]

- 4. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of this compound on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of late sodium current by this compound: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]

- 15. bio.fsu.edu [bio.fsu.edu]

- 16. Frontiers | Effects of this compound on a Race-specific Mutation in Nav1.5 Associated With Long QT Syndrome [frontiersin.org]

The Pharmacodynamics of Mexiletine in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine, a Class IB antiarrhythmic agent, exerts its primary therapeutic effects by modulating the electrical activity of cardiac myocytes. Structurally similar to lidocaine, this compound is orally active and is utilized in the management of ventricular arrhythmias.[1][2] Its mechanism of action is intrinsically linked to its interaction with voltage-gated sodium channels, which are fundamental to the initiation and propagation of the cardiac action potential.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cardiac myocytes, detailing its molecular interactions, electrophysiological consequences, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Sodium Channel Blockade

This compound's principal pharmacodynamic effect is the blockade of fast inward sodium currents (INa) in cardiomyocytes.[3][5] By binding to the voltage-gated sodium channel, Nav1.5, this compound reduces the influx of sodium ions during Phase 0 of the cardiac action potential.[1][6] This action decreases the maximum rate of depolarization (Vmax) without significantly affecting the resting membrane potential.[7]

A key characteristic of this compound's interaction with sodium channels is its use-dependent and state-dependent nature.[4][5] this compound exhibits a higher affinity for sodium channels in the open and inactivated states compared to the resting state.[2][8] This means its blocking effect is more pronounced at faster heart rates, where channels spend more time in the open and inactivated states.[3][4] This property is particularly relevant in tachyarrhythmias, where the rapid succession of action potentials increases the opportunity for drug-channel binding.[5] Furthermore, this compound shows preferential binding to ischemic or depolarized myocardial tissue, where a greater proportion of sodium channels are in the inactivated state.[2][5]

Effects on Late Sodium Current (INa-L)

In addition to blocking the peak (fast) sodium current, this compound also effectively inhibits the late component of the sodium current (INa-L).[6][9] The late sodium current, although small in amplitude, plays a significant role in determining the action potential duration (APD). An enhanced INa-L is implicated in the pathophysiology of certain arrhythmias, such as Long QT Syndrome Type 3 (LQT3).[10] By inhibiting INa-L, this compound can shorten the APD in these conditions, contributing to its antiarrhythmic effect.[9][10]

Electrophysiological Effects on Cardiac Myocytes

The interaction of this compound with cardiac ion channels translates into distinct changes in the electrophysiological properties of cardiomyocytes.

Action Potential Duration (APD) and Effective Refractory Period (ERP)

As a Class IB agent, this compound typically shortens the action potential duration (APD) in ventricular myocytes.[1][11] It also decreases the effective refractory period (ERP); however, the reduction in APD is generally more pronounced than the shortening of the ERP.[7][12] This leads to an increase in the ERP/APD ratio, a factor that is thought to contribute to its antiarrhythmic efficacy by preventing re-entrant arrhythmias.[4][7]

Effects on Other Ion Channels

While the primary target of this compound is the sodium channel, some studies have reported effects on other cardiac ion channels, particularly at higher concentrations.

-

Potassium Channels: Some research suggests that this compound can activate ATP-sensitive potassium channels (KATP), which may contribute to the shortening of the action potential duration.[8][13] Conversely, other studies have shown inhibitory effects on delayed rectifier potassium currents (IK) in atrioventricular nodal myocytes.[14]

-

Calcium Channels: this compound has been shown to inhibit L-type calcium currents (ICa,L) in a dose-dependent manner in rabbit atrioventricular nodal myocytes.[14][15] This effect is generally observed at concentrations that are at the higher end of the therapeutic range.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data regarding the interaction of this compound with cardiac ion channels and its effects on cardiomyocyte electrophysiology.

| Parameter | Value | Cell Type | Reference |

| IC50 for Late INa Inhibition | 17.6 ± 1.9 µmol/L | Rabbit Ventricular Myocytes | [9][16] |

| IC50 for Fast INa Inhibition | 34.6 ± 2.9 µmol/L | Rabbit Ventricular Myocytes | [9] |

| IC50 for hNav1.5 Inhibition | 67.2 µM | HEK293 cells expressing hNav1.5 | [17] |

Table 1: Inhibitory Concentrations of this compound on Sodium Currents

| Parameter | Effect of this compound | Concentration | Cell/Tissue Type | Reference |

| Action Potential Duration (APD) | Shortens | 100 µM | Guinea-pig ventricular muscles | [8] |

| L-type Ca2+ Current (ICa,L) | 16.4 ± 1.8% inhibition | 30 µM | Rabbit AV nodal myocytes | [14] |

| L-type Ca2+ Current (ICa,L) | 41.8 ± 3.0% inhibition | 100 µM | Rabbit AV nodal myocytes | [14] |

| Delayed Rectifier K+ Current (IK) | 34.3 ± 5.8% inhibition | 30 µM | Rabbit AV nodal myocytes | [14] |

| Delayed Rectifier K+ Current (IK) | 52.7 ± 6.1% inhibition | 100 µM | Rabbit AV nodal myocytes | [14] |

| Peak INa (Chronic Incubation) | ~75% increase | 10 µM (48h) | hiPSC-CMs | [11] |

Table 2: Electrophysiological Effects of this compound on Cardiac Myocytes

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Isolation of Ventricular Myocytes

A common method for obtaining primary cardiomyocytes for electrophysiological studies is through enzymatic digestion of the heart.

Protocol for Isolation of Rat Ventricular Myocytes:

-

Anesthesia and Heart Excision: Anesthetize the rat (e.g., with 3% chloral hydrate). Rapidly excise the heart.[18]

-

Langendorff Perfusion Setup: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with an oxygenated, Ca2+-free Tyrode's solution for approximately 5 minutes to wash out blood.[1][18]

-

Enzymatic Digestion: Switch the perfusion to a Ca2+-free Tyrode's solution containing digestive enzymes (e.g., collagenase II and trypsin) for 15-20 minutes at 37°C.[1][18]

-

Cell Dissociation: Remove the ventricles, mince the tissue into small pieces in a high-potassium Kraftbrühe (KB) solution, and gently agitate to release individual myocytes.[18]

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.

-

Cell Selection: Select rod-shaped, quiescent cells with clear striations for experiments.[18]

Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of drugs on ion channel currents and action potentials in single cells.

Protocol for Measuring Sodium Currents:

-

Cell Preparation: Plate isolated cardiomyocytes or cultured cells (e.g., hiPSC-CMs) on glass coverslips.

-

Pipette and Solutions: Use borosilicate glass pipettes with a resistance of 2-4 MΩ. The internal (pipette) solution should be designed to isolate sodium currents (e.g., containing CsF to block potassium channels). The external (bath) solution should also be formulated to minimize contamination from other currents.[15]

-

Giga-seal Formation and Whole-Cell Configuration: Achieve a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

For Peak INa: Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in the resting state. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.[15]

-

For Late INa: Use a longer depolarizing pulse (e.g., 300 ms) to a potential near the peak of the I-V curve (e.g., -20 mV). The late current is measured as the average current during the latter part of this pulse.[15][19]

-

-

Drug Application: Perfuse the bath with a solution containing the desired concentration of this compound.

-

Data Acquisition and Analysis: Record the currents before and after drug application. Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and use-dependence (by applying repetitive pulses at different frequencies).

Protocol for Measuring Action Potentials:

-

Current-Clamp Configuration: After establishing the whole-cell configuration, switch the amplifier to current-clamp mode.

-

Action Potential Elicitation: Inject brief suprathreshold current pulses (e.g., 1-2 ms) at a desired frequency (e.g., 1 Hz) to elicit action potentials.

-

Recording: Record action potentials before and after the application of this compound.

-

Analysis: Measure key action potential parameters, including amplitude, Vmax, and APD at different levels of repolarization (e.g., APD50 and APD90).

Immunocytochemistry for Nav1.5 Localization

This technique is used to visualize the expression and subcellular localization of sodium channels.

Protocol for Nav1.5 Staining:

-

Cell Fixation: Fix cardiomyocytes with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilization: Permeabilize the cell membrane with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to intracellular epitopes.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Nav1.5.[16]

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the fluorescent signal using a confocal microscope to determine the localization of Nav1.5 (e.g., at the cell membrane, intercalated discs, or t-tubules).[16][20]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in the pharmacodynamics of this compound.

Caption: Mechanism of action of this compound on the cardiac sodium channel.

Caption: Effects of this compound on the cardiac action potential.

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

This compound's pharmacodynamic profile in cardiac myocytes is primarily defined by its use- and state-dependent blockade of the Nav1.5 sodium channel. This interaction leads to a reduction in the fast inward sodium current and the late sodium current, resulting in a shortening of the action potential duration and an increase in the ERP/APD ratio. These electrophysiological alterations are the basis for its antiarrhythmic effects, particularly in the context of ventricular tachyarrhythmias and conditions associated with enhanced late sodium currents. A thorough understanding of its mechanism of action, quantitative effects, and the experimental protocols used for its characterization is crucial for ongoing research and the development of novel antiarrhythmic therapies.

References

- 1. Isolation of Atrial and Ventricular Cardiomyocytes for In Vitro Studies | Springer Nature Experiments [experiments.springernature.com]

- 2. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Merits of hiPSC-Derived Cardiomyocytes for In Vitro Research and Testing Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound FAQ Booklet [ciplamed.com]

- 6. hiPSC-Derived Cardiac Tissue for Disease Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use-dependent block of Na+ currents by this compound at the single channel level in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human-induced pluripotent stem cell-derived cardiomyocytes, 3D cardiac structures, and heart-on-a-chip as tools for drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmtech.com [pharmtech.com]

- 11. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modulation by this compound of action potentials, L-type Ca current and delayed rectifier K current recorded from isolated rabbit atrioventricular nodal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iPSC-Derived Cardiomyocytes: Advancing Cardiac Research & Drug Discovery (1101) - PELOBiotech [pelobiotech.com]

- 15. Frontiers | Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 [frontiersin.org]

- 16. Localization of Sodium Channel Subtypes in Mouse Ventricular Myocytes Using Quantitative Immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Translation of flecainide- and this compound-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Single-Molecule Localization of the Cardiac Voltage-Gated Sodium Channel Reveals Different Modes of Reorganization at Cardiomyocyte Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Electrophysiological Profile of Mexiletine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine is a Class IB antiarrhythmic agent, structurally similar to lidocaine, with established efficacy in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which plays a crucial role in modulating cardiac excitability and conduction.[3][4] This technical guide provides an in-depth overview of the in vitro electrophysiological effects of this compound, focusing on its interactions with cardiac ion channels and its impact on the cardiac action potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug discovery.

Core Mechanism of Action: Sodium Channel Blockade

This compound exerts its antiarrhythmic effects primarily by inhibiting the fast inward sodium current (INa) in cardiomyocytes.[3][4] This action reduces the maximum upstroke velocity (Vmax) of phase 0 of the cardiac action potential, thereby slowing conduction.[2] A key characteristic of this compound's action is its state-dependent binding to the sodium channel, showing a higher affinity for the open and inactivated states than the resting state. This "use-dependent" or "rate-dependent" block means its effect is more pronounced at faster heart rates, a desirable property for an antiarrhythmic agent.[4]

Furthermore, this compound has been shown to preferentially block the late component of the sodium current (late INa).[2][5] The late INa is a sustained inward sodium current that can contribute to action potential prolongation and the development of early afterdepolarizations (EADs), which are triggers for arrhythmias. By inhibiting the late INa, this compound can shorten the action potential duration (APD) in certain pathological conditions, such as Long QT Syndrome type 3 (LQT3).[5][6]

Quantitative Effects on Ion Channels and Action Potential Parameters

The following tables summarize the quantitative data on the effects of this compound on various cardiac ion channels and action potential parameters as reported in in vitro studies.

Table 1: Effects of this compound on Cardiac Sodium Currents

| Parameter | Cell Type/Model | This compound Concentration | Effect | Reference |

| Late INa IC50 | Rabbit Ventricular Myocytes | 17.6 ± 1.9 µmol/L | Inhibition | [6] |

| Fast INa IC50 | Rabbit Ventricular Myocytes | 34.6 ± 2.9 µmol/L | Inhibition | [6] |

| Peak INa | hiPSC-CMs | 10 µM (chronic incubation) | ~75% increase | [5][7] |

Table 2: Effects of this compound on Cardiac Action Potential Parameters

| Parameter | Cell Type/Model | This compound Concentration | Effect | Reference |

| APD90 | Canine Mid-myocardial (M) cells (LQT2 model) | 2-20 µM | Reversal of d-sotalol-induced prolongation | [6] |

| APD90 | Canine Ventricular Myocytes (LQT3 model) | 2-20 µM | Dose-dependent reversal of ATX-II-induced prolongation | [6] |

| APD | Guinea-pig Ventricular Muscles | 100 µM | Significant shortening | [8] |

| APD | hiPSC-CMs | 10 µM (acute application) | Small but significant increase | [5] |

| Vmax | hiPSC-CMs | 10 µM (chronic incubation) | Significant increase | [5] |

Table 3: Effects of this compound on Other Cardiac Ion Channels

| Ion Channel | Cell Type/Model | This compound Concentration | Effect | Reference |

| ATP-sensitive K+ channel (KATP) | Guinea-pig Ventricular Cells | 100 µM | Increased open probability | [8] |

Detailed Experimental Protocols

Cardiomyocyte Isolation

The isolation of viable cardiomyocytes is a critical first step for in vitro electrophysiological studies. The most common method is the Langendorff perfusion technique, which involves retrograde perfusion of the heart with enzymatic solutions.[1][9][10]

General Protocol for Ventricular Myocyte Isolation:

-

Animal Model: Adult rats, mice, guinea pigs, or rabbits are commonly used.[1][10][11]

-

Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold, calcium-free buffer.

-

Aortic Cannulation: The aorta is cannulated on a Langendorff apparatus.[1][11]

-

Perfusion: The heart is retrogradely perfused with a calcium-free solution to wash out the blood, followed by perfusion with a solution containing digestive enzymes such as collagenase and protease.[10][11]

-

Digestion and Dissociation: After enzymatic digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to ensure they are calcium-tolerant and suitable for electrophysiological recordings.[10]

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ionic currents and action potentials from single cardiomyocytes.[12][13][14]

Typical Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[15]

-

Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[15][16]

Voltage-Clamp Protocol for Sodium Current Recording:

-

Holding Potential: The cell membrane is held at a potential where most sodium channels are in the resting state (e.g., -120 mV).

-

Depolarizing Pulses: A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) are applied to activate the sodium channels.

-

Current Measurement: The resulting inward sodium current is recorded.

-

Late Current Measurement: To measure the late sodium current, the depolarizing pulse is prolonged (e.g., to 500 ms), and the sustained component of the inward current is analyzed.

Current-Clamp Protocol for Action Potential Recording:

-

Resting Membrane Potential: The cell is held at its resting membrane potential.

-

Stimulation: A brief suprathreshold current pulse is injected to elicit an action potential.

-

Recording: The changes in membrane potential (the action potential) are recorded.

-

Pacing: Action potentials can be elicited at different frequencies (pacing cycle lengths) to study rate-dependent effects.

Temperature:

-

In vitro cardiac electrophysiology experiments are typically conducted at a physiological temperature of 36-37°C to ensure that ion channel kinetics are representative of in vivo conditions.[17][18][19]

Visualizing this compound's Electrophysiological Impact

Signaling Pathway of this compound's Action on the Cardiac Action Potential

References

- 1. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relevance of this compound in the era of evolving antiarrhythmic therapy of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound FAQ Booklet [ciplamed.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of sodium channel block with this compound to reverse action potential prolongation in in vitro models of the long term QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic this compound Administration Increases Sodium Current in Non-Diseased Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced shortening of the action potential duration of ventricular muscles by activation of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Improvement of cardiomyocyte isolation for different purposes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How to isolate cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 13. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 14. scientifica.uk.com [scientifica.uk.com]

- 15. fujifilmcdi.com [fujifilmcdi.com]

- 16. scientifica.uk.com [scientifica.uk.com]

- 17. Electrophysiological Characterization of Human Atria: The Understated Role of Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analyzing the electrophysiological effects of local epicardial temperature in experimental studies with isolated hearts [inis.iaea.org]

- 19. Temperature measurement within myocardium during in vitro RF catheter ablation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mexiletine's Efficacy in Targeting the Late Sodium Current in LQT3 Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long QT Syndrome Type 3 (LQT3) is a life-threatening cardiac arrhythmia syndrome originating from gain-of-function mutations in the SCN5A gene, which encodes the α-subunit of the cardiac sodium channel, Nav1.5. These mutations lead to an abnormal, persistent influx of sodium ions during the plateau phase of the cardiac action potential, a phenomenon known as the late sodium current (INa-L). This sustained inward current prolongs the action potential duration (APD), leading to a prolonged QT interval on the electrocardiogram (ECG), which increases the risk of early afterdepolarizations (EADs) and lethal ventricular arrhythmias like Torsades de Pointes (TdP). Mexiletine, a class Ib antiarrhythmic agent, has emerged as a cornerstone of gene-specific therapy for LQT3. It preferentially blocks the late sodium current, thereby correcting the underlying electrophysiological abnormality. This guide provides a comprehensive technical overview of this compound's mechanism, its quantified effects in various LQT3 models, and the experimental protocols used to validate its efficacy.

The Pathophysiology of LQT3 and this compound's Mechanism of Action

The primary defect in LQT3 is the impaired inactivation of the Nav1.5 channel, resulting in an enhanced INa-L. This persistent inward current counteracts the outward potassium currents responsible for repolarization, thus prolonging the APD, particularly in the M-cells of the ventricular wall.

This compound exerts its therapeutic effect by selectively inhibiting this aberrant late sodium current. As a class Ib agent, it exhibits rapid binding and unbinding kinetics from the sodium channel, a property known as use-dependent block. This means its blocking effect is more pronounced at higher heart rates. However, its significant impact in LQT3 stems from its preferential blockade of the sustained INa-L over the peak sodium current responsible for the initial rapid depolarization (Phase 0) of the action potential. This selectivity allows this compound to shorten the APD and the QT interval without significantly affecting cardiac conduction (QRS duration) at therapeutic concentrations.

Recent studies indicate that this compound's interaction with the Nav1.5 channel is complex, involving allosteric modulation of the channel's voltage-sensing domains (VSDs). Specifically, this compound's efficacy is strongly correlated with its effect on the conformation of the Domain-III VSD (DIII-VSD), which is also affected by many LQT3 mutations. This molecular-level understanding is paving the way for predicting patient-specific responses to therapy based on their unique genetic variant.

Caption: LQT3 pathophysiology and the inhibitory action of this compound.

Quantitative Data on this compound's Efficacy

The therapeutic impact of this compound has been quantified across clinical and preclinical studies. The data consistently demonstrate its ability to reverse the key electrophysiological derangements in LQT3.

| Patient Population | Mean Dose | Baseline QTc (ms) | Post-Mexiletine QTc (ms) | Mean Reduction (ms) | Reference |

| Adult LQT3 (n=34) | 8 mg/kg/day | 509 (median) | 457 (median) | 63 ± 6 | --INVALID-LINK--[1][2] |

| Adult LQT3 | - | 535 ± 32 | 445 ± 31 | 90 | [Schwartz et al., cited in[3]] |

| Pediatric LQT3 (n=13) | 8 mg/kg/day | 570 | 476 | 94 | [Cited in[4][5]] |

| Neonatal LQT3 (Case) | 6 mg/kg/day | 537 | 443 | 94 | [Cited in[4]] |

| Children (6-8 yrs) | 6-8 mg/kg | 535 | 445 | 90 | [Cited in[4]] |

| Model | This compound Conc. | Parameter | Effect | Reference |

| Canine Ventricular Wedge (ATX-II induced LQT3) | 2-20 µmol/L | APD90 | Dose-dependent shortening | --INVALID-LINK--[3] |

| Guinea Pig Myocytes (ATX-II induced LQT3) | 1-70 µmol/L | APD50 | Dose-dependent shortening (up to 19.4%) | --INVALID-LINK-- |

| Model System | Parameter | Value | Notes | Reference |

| Rabbit Ventricular Myocytes | IC50 for INa-L | 17.6 ± 1.9 µmol/L | More potent on INa-L than peak INa (IC50 = 34.6 µmol/L) | --INVALID-LINK-- |

| HEK293 Cells (Mutant Nav1.5) | IC50 for INa-L | Varies by mutation | M1652R mutation is less sensitive than N1325S or R1623Q | --INVALID-LINK-- |

| Parameter | Off this compound | On this compound | p-value | Reference |

| Patients with Arrhythmic Events | 22% | 3% | 0.031 | --INVALID-LINK--[1][2] |

| Mean Events per Patient | 0.43 ± 0.17 | 0.03 ± 0.03 | 0.027 | --INVALID-LINK--[1][2] |

| Annual Rate of Events | 10.3% | 0.7% | 0.0097 | --INVALID-LINK--[1][2] |

Experimental Protocols

The validation of this compound's efficacy relies on a range of experimental models and electrophysiological techniques.

-

Pharmacological Induction: A common and effective method to model LQT3 in vitro is the application of sea anemone toxin (ATX-II). ATX-II binds to the Nav1.5 channel and slows its inactivation, thereby augmenting the late sodium current and prolonging the APD, closely mimicking the LQT3 phenotype. This model has been successfully used in isolated guinea pig myocytes and canine ventricular wedge preparations.[3]

-

Genetic Models:

-

Heterologous Expression Systems: Human embryonic kidney (HEK293) cells or other suitable cell lines are transfected to express specific human SCN5A mutations. This approach allows for the detailed study of how a particular mutation affects channel biophysics and its sensitivity to this compound.

-

Transgenic Animal Models: Mice engineered to carry LQT3-causative mutations provide an in vivo system to study the effects of this compound on ECG parameters and arrhythmia susceptibility.

-

-

Whole-Cell Patch-Clamp: This is the gold-standard technique for directly measuring ionic currents, including both peak and late INa.

-

Procedure: A glass micropipette forms a high-resistance seal with the membrane of an isolated cell (e.g., a HEK293 cell expressing a mutant channel). The membrane patch is then ruptured to allow electrical access to the cell's interior. The voltage across the cell membrane is clamped to a series of command potentials.

-

Voltage Protocol: To measure INa-L, a depolarizing pulse (e.g., to -20 mV for 200-500 ms) is applied from a holding potential of around -120 mV. The late current is typically measured as the mean current over a defined window late in the depolarizing pulse, after the peak current has inactivated.

-

Solutions: The external (bath) solution is a physiological saline solution. The internal (pipette) solution mimics the intracellular ionic composition. To isolate the sodium current, blockers of other channels (e.g., potassium and calcium channel blockers) are often included in the solutions.

-

Drug Application: Baseline currents are recorded first. Then, this compound is added to the external solution via perfusion, and the recordings are repeated on the same cell to determine the percentage of current inhibition.

-

-

Action Potential Recording:

-

Methodology: Sharp microelectrodes are used to impale cells within an intact tissue preparation (like a canine ventricular wedge) or isolated cardiomyocytes to record transmembrane action potentials.

-

Parameters Measured: Key parameters include the action potential duration at 50% and 90% of repolarization (APD50 and APD90, respectively), which are direct cellular correlates of the QT interval. The incidence of EADs is also monitored.

-

-

Study Design: Clinical efficacy is often assessed through retrospective cohort studies where LQT3 patients act as their own controls.[1] The incidence of arrhythmic events (syncope, aborted cardiac arrest, sudden cardiac death) is compared during periods of equal duration before and after the initiation of this compound therapy.[1]

-

ECG Monitoring: Standard 12-lead ECGs are used to measure the heart rate-corrected QT interval (QTc) before and after oral this compound administration to quantify its shortening effect. Holter monitoring can provide a more detailed assessment of the QT-heart rate relationship.

Caption: A typical experimental workflow for evaluating this compound's effects.

Conclusion

This compound is a highly effective, gene-specific therapy for LQT3, directly targeting the underlying pathophysiology of the disease. By preferentially inhibiting the enhanced late sodium current, it successfully shortens the prolonged action potential and QTc interval. Extensive data from cellular, tissue, and clinical models have quantitatively demonstrated its efficacy in reversing the pro-arrhythmic electrophysiological substrate. This leads to a significant reduction in life-threatening arrhythmic events in LQT3 patients. The continued investigation into the molecular interactions between this compound and specific Nav1.5 channel mutations is crucial for optimizing treatment strategies and personalizing therapy for this potentially lethal channelopathy.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Inhibition of late sodium current by this compound: a novel pharmotherapeutical approach in timothy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 [frontiersin.org]

- 4. This compound Reduces Arrhythmic Events in Long QT Syndrome 3 - American College of Cardiology [acc.org]

- 5. Gating Properties of Mutant Sodium Channels and Responses to Sodium Current Inhibitors Predict this compound-Sensitive Mutations of Long QT Syndrome 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Basis of Mexiletine's Use-Dependent Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mexiletine, a class IB antiarrhythmic agent, exerts its therapeutic effects by blocking voltage-gated sodium channels in a use-dependent manner. This property, also known as frequency-dependent block, allows it to selectively target rapidly firing cells, such as those in tachyarrhythmias, while having minimal effect on normally functioning tissue. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying this compound's use-dependent block, offering a comprehensive resource for researchers and drug development professionals. We will delve into the state-dependent binding of this compound to the sodium channel, present quantitative data on its interaction with various channel states, and provide detailed experimental protocols for characterizing this phenomenon.

Introduction to Use-Dependent Block

Use-dependent block is a pharmacological phenomenon where the inhibitory effect of a drug on an ion channel increases with the frequency of channel activation. For sodium channel blockers like this compound, this means the drug is more effective at higher heart rates.[1] This selectivity is crucial for its clinical efficacy and safety profile. The underlying principle of use-dependent block is the drug's differential affinity for the various conformational states of the sodium channel: resting, open, and inactivated.[2]

Sodium channels cycle through these states in response to changes in membrane potential. At rest (negative membrane potential), the channel is in a closed, resting state. Upon depolarization, the channel rapidly transitions to an open, ion-conducting state, followed by a slower transition to a non-conducting, inactivated state. Repolarization of the membrane allows the channel to recover from the inactivated state back to the resting state, ready for the next activation.

This compound exhibits low affinity for the resting state of the sodium channel.[2] However, its affinity is significantly higher for the open and, particularly, the inactivated states.[2][3] During periods of rapid depolarization, such as in tachycardia, sodium channels spend more time in the open and inactivated states, providing a greater opportunity for this compound to bind and exert its blocking effect.[1] As the drug binds, it stabilizes the inactivated state, prolonging the refractory period and preventing the channel from conducting sodium ions, thereby suppressing the hyperexcitability of the cell.

Molecular Mechanism of this compound's Action

This compound, as a class IB antiarrhythmic, interacts with the inner pore of the voltage-gated sodium channel.[4] Its binding site is located within the pore-forming region, specifically involving residues in the S6 transmembrane segments of domains III and IV.[4][5] Mutational studies have identified a key phenylalanine residue in domain IV, segment 6 (F1759 in Nav1.5), as a critical determinant of high-affinity binding for this compound.[5] The interaction is thought to be a π-π stacking interaction between the aromatic ring of this compound and the phenylalanine residue.[5]

The state-dependent binding of this compound can be summarized as follows:

-

Resting State: this compound has a low affinity for the closed, resting state of the channel. This results in minimal block at normal physiological heart rates, a characteristic known as a low level of "tonic block."[6]

-

Open State: Upon channel opening, the binding site for this compound becomes more accessible. This compound can enter the pore and bind, contributing to the overall blocking effect. Some studies suggest that this compound is an open-state blocker.[7]

-

Inactivated State: this compound exhibits its highest affinity for the inactivated state of the sodium channel.[3] The drug binds to and stabilizes this state, which significantly slows the recovery of the channel to the resting state.[4][8] This prolonged recovery is a key contributor to the cumulative, use-dependent block observed at high stimulation frequencies.

The following diagram illustrates the modulated receptor hypothesis as it applies to this compound's interaction with the sodium channel.

Figure 1. State-dependent binding of this compound to the voltage-gated sodium channel.

Quantitative Analysis of this compound's Block

The interaction of this compound with sodium channels can be quantified by several parameters, including the half-maximal inhibitory concentration (IC50) for tonic and use-dependent block, and the time constants for recovery from inactivation. These values can vary depending on the specific sodium channel isoform and the experimental conditions.

| Parameter | NaV1.5 | NaV1.7 | Experimental Conditions | Reference |

| Tonic Block IC50 | ~300 µM | ~400 µM | Holding potential -120 mV | [4] |

| Use-Dependent Block (10 Hz) | Significant | Less pronounced | Repetitive pulses to -20 mV | [4][8] |

| Shift in V1/2 of Inactivation (at 0.3 mM) | -20.7 mV | -20.7 mV | Steady-state inactivation protocol | [4] |

| Fast Recovery Time Constant (τfast) Control | ~2 ms | ~2 ms | Two-pulse protocol | [4] |

| Fast Recovery Time Constant (τfast) with 0.3 mM this compound | ~8 ms (4-fold increase) | ~4 ms (2-fold increase) | Two-pulse protocol | [4] |

| Slow Recovery Time Constant (τslow) Control | ~50 ms | ~50 ms | Two-pulse protocol | [4] |

| Slow Recovery Time Constant (τslow) with 0.3 mM this compound | ~300 ms (6-fold increase) | ~100 ms (2-fold increase) | Two-pulse protocol | [4] |

Table 1: Comparative quantitative data for this compound's effect on NaV1.5 and NaV1.7 channels. Note that values are approximate and can vary between studies.

Experimental Protocols for Assessing Use-Dependent Block

The gold-standard technique for studying the effects of drugs on ion channels is whole-cell patch-clamp electrophysiology .[4][8] This method allows for precise control of the cell's membrane potential and accurate measurement of the ionic currents flowing through the channels.

Cell Preparation

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired sodium channel isoform (e.g., NaV1.5, NaV1.7) are commonly used.[4]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) and maintained at 37°C in a 5% CO2 incubator.

-

Plating: For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment to allow for adherence and isolation of single cells.

Electrophysiological Solutions

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA, 10 Glucose. pH adjusted to 7.4 with CsOH.[9] Cesium is used to block potassium channels.

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 20 Glucose. pH adjusted to 7.4 with NaOH.[9]

Whole-Cell Patch-Clamp Protocol

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 1.5-3 MΩ when filled with the internal solution.[9]

-

Cell Approach and Sealing: Under a microscope, approach a single, healthy cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage Clamp: Switch the amplifier to voltage-clamp mode and hold the cell at a negative holding potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.[9]

-

Series Resistance Compensation: Compensate for the series resistance (typically >80%) to minimize voltage errors.

Voltage Protocols for Use-Dependent Block

-

Tonic Block Measurement:

-

From a holding potential of -120 mV, apply a single depolarizing test pulse (e.g., to -20 mV for 50 ms) at a very low frequency (e.g., every 30 seconds) to measure the baseline sodium current.

-

Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Continue applying the low-frequency test pulses until a steady-state block (tonic block) is achieved.

-

-

Use-Dependent Block Measurement:

-

From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses to -20 mV for 20 ms) at a specific frequency (e.g., 5 Hz, 10 Hz).[6]

-

Measure the peak sodium current for each pulse in the train.

-

The use-dependent block is quantified as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.

-

Perform this protocol in the absence (control) and presence of this compound.

-

The following diagram outlines the experimental workflow for assessing use-dependent block.

Figure 2. Experimental workflow for assessing the use-dependent block of sodium channels.

Conclusion

The use-dependent block of sodium channels by this compound is a well-characterized phenomenon rooted in the drug's state-dependent affinity for the channel. Its preferential binding to the open and inactivated states underlies its clinical efficacy in treating tachyarrhythmias. A thorough understanding of this mechanism, supported by quantitative data from techniques like patch-clamp electrophysiology, is essential for the development of novel and more selective sodium channel blockers. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. This compound FAQ Booklet [ciplamed.com]

- 2. Molecular Modeling of Cardiac Sodium Channel with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Block of Voltage-Gated Sodium Channels: Isoform- and State-Dependent Drug-Pore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound block of wild-type and inactivation-deficient human skeletal muscle hNav1.4 Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics this compound and Lidocaine | PLOS One [journals.plos.org]

- 9. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Pharmacogenomics of Mexiletine Metabolism by CYP2D6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mexiletine is a Class IB antiarrhythmic agent, structurally similar to lidocaine, used in the management of ventricular arrhythmias and has also found utility in treating non-dystrophic myotonias.[1][2][3] The therapeutic efficacy and safety of this compound are highly dependent on its plasma concentration, which is subject to significant interindividual variability.[4] A substantial portion of this variability is attributed to genetic polymorphisms in the Cytochrome P450 2D6 (CYP2D6) enzyme, the primary catalyst in this compound's metabolic clearance.[3][5] This guide provides a comprehensive overview of the pharmacogenomics of this compound metabolism, offering detailed data, experimental protocols, and visual pathways to aid in research and drug development.

This compound Metabolism: The Central Role of CYP2D6

This compound is extensively metabolized in the liver, with approximately 90% of a dose being cleared via hepatic pathways and only about 10% excreted unchanged by the kidneys.[1][5][6] The metabolic process involves various phase I reactions, including aromatic and aliphatic hydroxylation, dealkylation, deamination, and N-oxidation.[5]

The two major metabolites, p-hydroxythis compound (PHM) and hydroxymethylthis compound (HMM), are formed through hydroxylation and are considered pharmacologically inactive.[7] The formation of these metabolites is predominantly mediated by the CYP2D6 enzyme.[4][7] While CYP1A2 also contributes to this compound metabolism, its role is secondary, estimated to be between 7-30% of the total clearance.[4][8] Given that CYP2D6 is the primary metabolic route, genetic variations that alter its function can profoundly impact this compound plasma concentrations, leading to potential toxicity or therapeutic failure.

CYP2D6 Genetic Polymorphisms and Phenotypic Consequences

The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 identified alleles.[9][10][11] These genetic variations result in a range of enzyme activity levels, leading to distinct metabolic phenotypes within the population.[10]

CYP2D6 Phenotypes:

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.[12][13] They may metabolize this compound so rapidly that standard doses are ineffective.

-

Normal Metabolizers (NMs): Formerly known as extensive metabolizers, these individuals have two functional alleles and exhibit normal enzyme activity.[10]

-

Intermediate Metabolizers (IMs): These individuals carry one decreased-function allele and one non-functional allele, or two decreased-function alleles, resulting in reduced enzyme activity.[10][12]

-

Poor Metabolizers (PMs): Individuals with two non-functional alleles, leading to a complete lack of or severely deficient CYP2D6 enzyme activity.[10][12] They are at a high risk of accumulating toxic levels of this compound with standard dosing.

These phenotypes are a direct consequence of the specific combination of CYP2D6 alleles (diplotype) an individual possesses.

Quantitative Data on CYP2D6 and this compound Metabolism

The following tables summarize key quantitative data regarding CYP2D6 allele frequencies and the impact of genotype on this compound metabolism.

Table 1: Frequency of Key CYP2D6 Alleles in Major Ethnic Populations

| Allele | Function | Caucasian (%) | Asian (%) | African (%) |

| 1 | Normal | ~71% | ~50% | ~50% |

| 2 | Normal | Included in Normal Function % | Included in Normal Function % | Included in Normal Function % |

| 4 | No Function | ~26% (predominant non-functional) | Low | Low |

| 5 | No Function | 3-7% | 4-7% | 3-6% |

| 10 | Decreased | Low | ~41% (predominant) | Low |

| 17 | Decreased | Low | Low | ~35% (predominant) |

| *41 | Decreased | 9-20% | 10-15% | 10-20% |

Frequencies are approximate and can vary among subpopulations. Data compiled from multiple sources.[14][15][16]

Table 2: Impact of CYP2D6*10 Genotype on this compound Metabolite Formation in Human Liver Microsomes

| CYP2D6 Genotype | N | Mean PHM Formation Rate (pmol/min/mg protein) | % Decrease from 1/1 | Mean HMM Formation Rate (pmol/min/mg protein) | % Decrease from 1/1 |

| 1/1 | 5 | 20.0 ± 7.5 | - | 20.8 ± 7.7 | - |

| 1/10 | 6 | 9.9 ± 1.8 | >50% | 9.4 ± 1.5 | 53% |

| 10/10 | 6 | 3.1 ± 1.2 | >85% | 2.8 ± 1.1 | 87% |

PHM: p-hydroxythis compound; HMM: hydroxymethylthis compound. Data extracted from Senda et al. (2001).[7][17][18]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

| Bioavailability | ~90% | Well-absorbed from the GI tract with low first-pass metabolism.[3][5][6] |

| Peak Plasma Time | 2-3 hours | Time to reach maximum concentration after oral administration.[5] |

| Plasma Protein Binding | 50-60% | Moderately bound to plasma proteins.[5][6] |

| Volume of Distribution | 5-7 L/kg | Extensive tissue distribution.[5] |

| Elimination Half-life | 10-12 hours | Can be prolonged in patients with hepatic impairment (~25 hours).[5][6][19] |

| Therapeutic Range | 0.5 - 2.0 mcg/mL | Concentrations above 2.0 mcg/mL are associated with an increased incidence of adverse effects.[20][21] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of pharmacogenomics. Below are protocols for key experiments in this compound and CYP2D6 research.

Protocol 1: CYP2D6 Genotyping (Multiplex Allele-Specific PCR)

This method allows for the determination of the presence of specific CYP2D6 alleles.

-

DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a standard commercial kit. Quantify DNA and assess purity via UV spectrophotometry.

-

PCR Amplification: Design allele-specific primers for the CYP2D6 variants of interest (e.g., for *4, *10, *41). Perform multiplex PCR using patient genomic DNA as the template. Include control primers for a housekeeping gene to validate amplification.

-

Reaction Mix:

-

Genomic DNA (50-100 ng)

-

Multiplex PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)

-

Allele-specific forward and reverse primers

-

Nuclease-free water to final volume.

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes.

-

35 Cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 58-62°C (optimize for primer set) for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final Extension: 72°C for 7 minutes.

-

-

Product Analysis: Analyze PCR products using gel electrophoresis. The presence or absence of bands corresponding to specific allele sizes indicates the genotype. Include known genotype controls for comparison.

Protocol 2: In Vitro this compound Metabolism Assay with Human Liver Microsomes

This assay quantifies the impact of different CYP2D6 genotypes on the rate of this compound metabolism.

-

Microsome Preparation: Obtain human liver microsomes from genotyped donors (e.g., 1/1, 1/10, 10/10). Microsomes can be prepared via differential centrifugation of liver homogenates or purchased commercially.

-

Incubation: Prepare an incubation mixture in microcentrifuge tubes containing:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (e.g., 0.25 mg/mL protein)

-

This compound (substrate, e.g., 5-200 µM for kinetic studies)

-

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Reaction Termination: After a set incubation time (e.g., 30 minutes), terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.

-

Metabolite Quantification (HPLC):

-

System: A high-performance liquid chromatography (HPLC) system equipped with a UV or mass spectrometry detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., ammonium acetate).

-

Detection: Monitor the effluent for PHM and HMM at a specific wavelength (e.g., 210 nm) or by mass-to-charge ratio.

-

Quantification: Calculate the concentration of each metabolite by comparing peak areas to a standard curve generated with known concentrations of pure PHM and HMM.[7]

-

Data Analysis: Express the rate of metabolite formation as pmol per minute per mg of microsomal protein.

-

Visualizations: Pathways and Workflows

This compound Metabolism Pathway

Caption: Primary metabolic pathways of this compound via CYP2D6 and CYP1A2.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for assessing this compound metabolism in human liver microsomes.

CYP2D6 Genotype to Phenotype Translation

Caption: Logic for translating CYP2D6 diplotypes into metabolic phenotypes.

Clinical Implications and Recommendations

The genetic makeup of a patient's CYP2D6 gene has direct and predictable consequences for this compound therapy.

-

Poor Metabolizers (PMs): These patients exhibit significantly reduced clearance of this compound. Standard doses can lead to drug accumulation, elevated plasma concentrations (>2.0 mcg/mL), and a heightened risk of adverse effects.[21] These effects are often dose-related and can include severe neurological symptoms (dizziness, tremor, ataxia) and cardiovascular events (proarrhythmia, bradycardia).[21][22] For PMs, a substantial dose reduction (e.g., 50% or more) or selection of an alternative agent not metabolized by CYP2D6 is strongly recommended.

-

Intermediate Metabolizers (IMs): This group may also experience higher-than-expected plasma concentrations and an increased risk of side effects, though typically less severe than in PMs. Cautious dosing and consideration of therapeutic drug monitoring (TDM) are advised.[23][24]

-

Ultrarapid Metabolizers (UMs): UMs clear this compound much faster than normal. Standard doses may result in sub-therapeutic plasma concentrations, leading to a lack of efficacy and failure to control arrhythmias. Higher doses may be required to achieve a therapeutic effect, but this approach should be guided by TDM to avoid potential toxicity from parent drug or metabolites.

-

Drug-Drug-Gene Interactions: The clinical expression of a genotype can be altered by co-administered drugs. Strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, bupropion) can block the enzyme, effectively converting a genotypic NM into a phenotypic PM.[20] This "phenoconversion" can lead to unexpected toxicity. Conversely, CYP2D6 inducers (e.g., rifampin) can decrease this compound levels. A thorough review of concomitant medications is essential.[20][22]

Conclusion

The metabolism of this compound is fundamentally governed by the polymorphic CYP2D6 enzyme. Genetic variants that alter enzyme function are a major determinant of interindividual differences in drug exposure and response. Integrating pharmacogenomic testing for CYP2D6 into clinical practice holds the promise of personalizing this compound therapy, thereby maximizing its efficacy while minimizing the risk of adverse drug reactions. For researchers and drug developers, a deep understanding of these genetic influences is critical for designing informative clinical trials and developing safer, more effective antiarrhythmic therapies.

References

- 1. This compound metabolites: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacogenetic pilot study of CYP2D6 and CYP1A2 genes in Italian patients with non-dystrophic myotonia and myotonic dystrophy treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. Involvement of CYP1A2 in this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. youtube.com [youtube.com]

- 7. Influence of the CYP2D6*10 allele on the metabolism of this compound by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of CYP1A2 in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]

- 13. Clinical implications of CYP2D6 genetic polymorphism during treatment with antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allele and phenotype frequencies of CYP2D6 in the Turkish population | Annals of Medical Research [annalsmedres.org]

- 16. researchgate.net [researchgate.net]